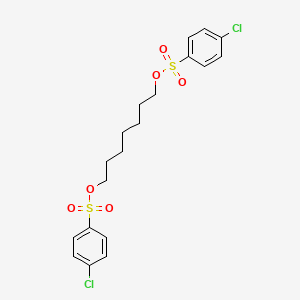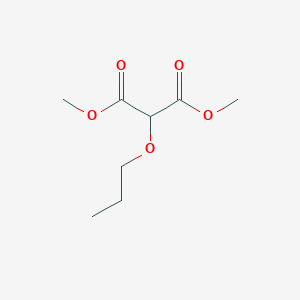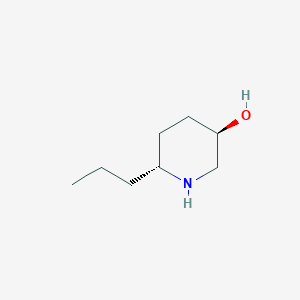
Pseudoconhydrine, (DL)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is an isomer of conhydrine, with the hydroxyl group located on the C5 position of the piperidine ring . Pseudoconhydrine has been studied for its toxicological properties and its role in the biosynthesis of other alkaloids.
准备方法
Synthetic Routes and Reaction Conditions: Pseudoconhydrine can be synthesized through various methods, including the diastereoselective introduction of substituents to the α-position of a chiral intermediate . Another method involves the formation of pseudoconhydrine from γ-coniceine . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of pseudoconhydrine is less common due to its toxic nature and limited applications. it can be isolated from the plant Conium maculatum through extraction and purification processes .
化学反应分析
Types of Reactions: Pseudoconhydrine undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Pseudoconhydrine can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pseudoconhydrine can yield corresponding ketones or carboxylic acids .
科学研究应用
Pseudoconhydrine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . Some of its notable applications include:
Chemistry: Used as a precursor in the synthesis of other alkaloids and complex organic molecules.
Biology: Studied for its toxicological effects and its role in the biosynthesis of other natural products.
Medicine: Investigated for its potential therapeutic properties, although its toxicity limits its direct use.
Industry: Limited industrial applications due to its toxic nature, but it can be used in research and development of new compounds.
作用机制
The mechanism of action of pseudoconhydrine involves its interaction with the nervous system . It exerts its effects by blocking spinal cord reflexes and depressing the autonomic nervous system ganglia after an initial stimulatory effect . This mechanism is similar to other conium alkaloids, which are known for their neurotoxic properties.
相似化合物的比较
Pseudoconhydrine is similar to other alkaloids found in Conium maculatum, such as coniine and conhydrine . it is unique due to its specific stereochemistry and the position of the hydroxyl group on the piperidine ring . Other similar compounds include:
Coniine: A toxic alkaloid with a similar structure but different stereochemistry.
Conhydrine: An isomer of pseudoconhydrine with the hydroxyl group on a different position.
γ-Coniceine: Another alkaloid found in Conium maculatum with distinct structural features.
属性
CAS 编号 |
188550-07-4 |
|---|---|
分子式 |
C8H17NO |
分子量 |
143.23 g/mol |
IUPAC 名称 |
(3R,6R)-6-propylpiperidin-3-ol |
InChI |
InChI=1S/C8H17NO/c1-2-3-7-4-5-8(10)6-9-7/h7-10H,2-6H2,1H3/t7-,8-/m1/s1 |
InChI 键 |
BQSAUYXITCMAKS-HTQZYQBOSA-N |
手性 SMILES |
CCC[C@@H]1CC[C@H](CN1)O |
规范 SMILES |
CCCC1CCC(CN1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


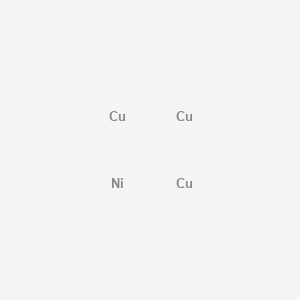
![2-Chloro-N-[(3-methylphenyl)carbamoyl]acetamide](/img/structure/B14735938.png)
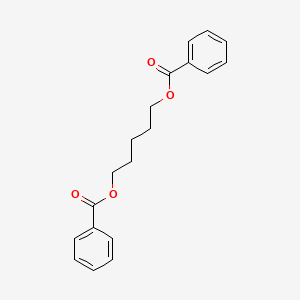
![3-chloro-6-methyl-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B14735945.png)
acetic acid](/img/structure/B14735949.png)
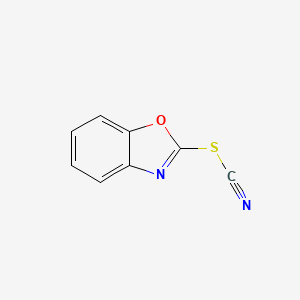
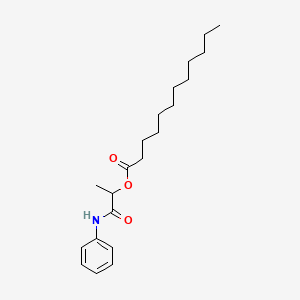
![7-Chloro-4-[[6-(diethylamino)hexyl]amino]-quinoline](/img/structure/B14735966.png)
![1,6-Dimethyl-4-[(2-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14735979.png)

![[Dichloro(1-phenylcyclopropyl)methyl]benzene](/img/structure/B14735990.png)
![[(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea](/img/structure/B14735999.png)
